molecular formula C21H21FN2O3S B2792756 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251672-81-7

4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2792756
CAS No.: 1251672-81-7
M. Wt: 400.47
InChI Key: DWPUMTGXKZUHBV-UHFFFAOYSA-N
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Description

This compound features a benzothiazine-dione core substituted with a 4-fluorophenyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the 4-methylpiperidine-1-carbonyl substituent may influence steric interactions and binding affinity to biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPUMTGXKZUHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidin-1-ylcarbonyl group and the 3-methylbutyl side chain. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory and anticancer research.

    Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)piperidine Hydrochloride

  • Core Structure : Piperidine substituted with a fluorobenzoyl group.
  • Key Differences : Lacks the benzothiazine-dione core but shares the fluorophenyl and piperidine motifs.
  • Hypothesized Impact: The fluorobenzoyl group may enhance lipophilicity (higher LogP) compared to the target compound’s methylpiperidine-carbonyl substituent.

4-(4'-Fluorobenzyl)piperidine

  • Core Structure : Piperidine with a fluorobenzyl side chain.
  • Key Differences : The benzyl group introduces greater steric bulk compared to the target compound’s carbonyl linkage.
  • Hypothesized Impact : Reduced conformational flexibility might decrease binding affinity to flat receptor pockets.

Benzothiazine Derivatives from Crystallographic Studies

1-Ethyl-4-{2-[1-(4-Methylphenyl)ethylidene]hydrazinylidene}-3,4-Dihydro-1H-2λ⁶,1-Benzothiazine-2,2-Dione

  • Core Structure : Benzothiazine-dione with an ethyl substituent and a hydrazinylidene group.
  • Hypothesized Impact : The ethyl group may reduce solubility compared to the target compound’s methylpiperidine substituent. Hydrazinylidene could enhance metal-chelation properties, altering bioactivity.

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothesized LogP Potential Bioactivity
4-(4-Fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (Target) Benzothiazine-dione 4-Fluorophenyl, 4-methylpiperidine-1-carbonyl ~3.2 (estimated) CNS modulation, antimicrobial
4-(4-Fluorobenzoyl)piperidine Hydrochloride Piperidine 4-Fluorobenzoyl ~2.8 CNS activity
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-...-dione Benzothiazine-dione Ethyl, hydrazinylidene ~3.5 Chelation-dependent activity

Research Findings and SAR Insights

Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound is associated with increased metabolic stability and electron-withdrawing effects, which may enhance receptor binding compared to non-fluorinated analogs .

Piperidine vs. Hydrazinylidene : The 4-methylpiperidine-1-carbonyl group in the target compound likely improves solubility and reduces crystallinity compared to hydrazinylidene-containing derivatives, as seen in .

Steric Effects : Bulkier substituents (e.g., benzyl in Biopharmacule analogs) may hinder target engagement, whereas the methylpiperidine-carbonyl group offers a balance of steric accessibility and lipophilicity.

Biological Activity

The compound 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and enzyme inhibition. Its unique structural features suggest a promising biological profile, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN2O2SC_{21}H_{24}FN_2O_2S, with a molecular weight of approximately 394.50 g/mol. The presence of the fluorophenyl and methylpiperidine groups contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds within this class may exert their effects through multiple mechanisms, including:

  • Enzyme Inhibition: The compound has been shown to inhibit the activity of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and murine double minute 2 (MDM2), which regulates the tumor suppressor protein p53.
  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary of key findings:

Table 1: Biological Activity Overview

Study ReferenceBiological TargetActivity ObservedIC50 Value (µM)
CDC25BInhibition20
DHFRInhibition13.70 - 47.30
MDM2High AffinityKi < 1

Case Studies

  • Antitumor Activity Against Leukemia HL-60 Cells : One study reported that specific derivatives showed inhibition rates up to 54.59% at a concentration of 40 µmol/L against HL-60 cells, indicating potential for leukemia treatment .
  • Inhibition of Dihydrofolate Reductase (DHFR) : A series of piperidine-based compounds were synthesized and tested for their inhibitory activity against DHFR. The most potent derivative exhibited an IC50 value of approximately 13.70 µM, demonstrating significant potential for targeting folate metabolism in cancer cells .
  • MDM2 Inhibition : Another notable study highlighted that the compound exhibits high affinity for MDM2, suggesting its role in restoring p53 function in tumors where MDM2 is overexpressed, a common mechanism in various cancers .

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